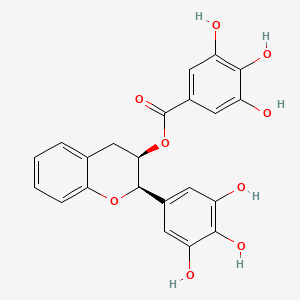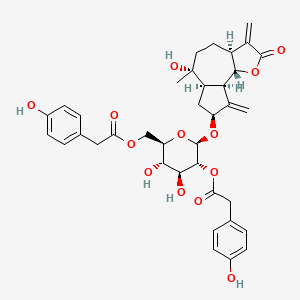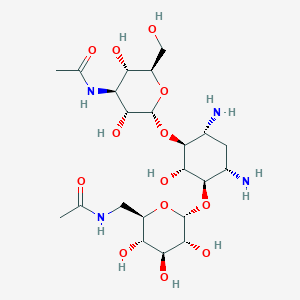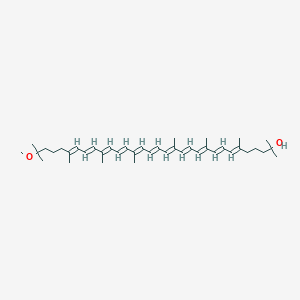
(Sulfanylnitrilio)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiofulminic acid is a hydracid and a one-carbon compound. It is a conjugate acid of a thiofulminate. It is a tautomer of a thiofulminic acid.
Applications De Recherche Scientifique
Coordination Chemistry
Bis(phosphinimino)methanides, closely related to (sulfanylnitrilio)methanide, have a wide range of coordination chemistry, interacting with many elements across the periodic table. These ligands, particularly bulky monoanionic and dianionic bis(phosphinimino)methanides, have been extensively studied for their coordination behavior with s- and p-block as well as transition metals (Panda & Roesky, 2009).
Biological Evaluation
4-Methylthio-butanyl derivatives, related to (sulfanylnitrilio)methanide, have been isolated from Raphanus sativus seeds and evaluated for their anti-inflammatory and antitumor activities. These compounds have demonstrated significant effects, supporting their traditional use as anti-cancer and anti-inflammatory agents (Kim et al., 2014).
Organic Chemistry Applications
Benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, a compound related to (sulfanylnitrilio)methanide, has been synthesized and its decomposition studied. The compounds formed in this process have implications in organic chemistry, particularly in the synthesis of complex organic molecules (Zhu & Desmarteau, 1993).
Nucleophilic Addition in Chemistry
The methanide carbon of certain gold(I) complexes, which can be considered analogs to (sulfanylnitrilio)methanide, acts as a nucleophilic center. This facilitates carbon−carbon coupling reactions, a significant process in organometallic chemistry (Bardají et al., 1997).
C-H Activation in Aromatic Rings
In organometallic chemistry, bis(diphenylphosphino sulfide)methanide anions react with certain iridium complexes, leading to C−H activation of aromatic rings. This demonstrates the potential of (sulfanylnitrilio)methanide analogs in facilitating complex chemical transformations (Blug et al., 2009).
Computational Chemistry Studies
Thiopheniobis(alkoxycarbonyl)methanides, similar to (sulfanylnitrilio)methanide, have been the subject of theoretical studies using MNDO SCF-MO methods. These studies provide insights into the thermal rearrangements of these compounds, which is relevant for understanding their behavior in various chemical processes (Porter & Rzepa, 1988).
Propriétés
Numéro CAS |
65195-59-7 |
|---|---|
Nom du produit |
(Sulfanylnitrilio)methanide |
Formule moléculaire |
CHNS |
Poids moléculaire |
59.09 g/mol |
Nom IUPAC |
sulfanylazaniumylidynemethane |
InChI |
InChI=1S/CHNS/c1-2-3/h3H |
Clé InChI |
SKSZCWXNZIXXAY-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]S |
SMILES canonique |
[C-]#[N+]S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide](/img/structure/B1255276.png)

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255283.png)


![N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide](/img/structure/B1255288.png)



